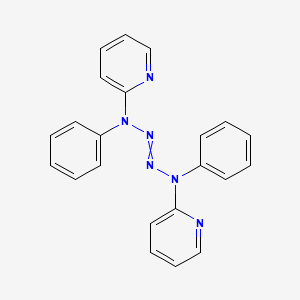
2,2'-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine is a complex organic compound characterized by its unique structure, which includes two pyridine rings connected by a tetraazene bridge with phenyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine typically involves the oxidation of N-aminophthalimide with lead tetra-acetate in the absence of additives. This reaction primarily yields the trans isomer of the compound. in the presence of certain sulfur compounds such as benzo[b]thiophene, dibenzo[b,d]thiophene, and diphenyl sulfide, the corresponding cis isomer is the major product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts and solvents to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Lead tetra-acetate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine involves its interaction with molecular targets through its tetraazene and pyridine moieties. These interactions can affect various pathways, including electron transfer processes and coordination with metal ions, leading to changes in the chemical and physical properties of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine is unique due to its tetraazene bridge, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and coordination chemistry.
Propiedades
Número CAS |
57023-92-4 |
|---|---|
Fórmula molecular |
C22H18N6 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
N-phenyl-N-[(N-pyridin-2-ylanilino)diazenyl]pyridin-2-amine |
InChI |
InChI=1S/C22H18N6/c1-3-11-19(12-4-1)27(21-15-7-9-17-23-21)25-26-28(20-13-5-2-6-14-20)22-16-8-10-18-24-22/h1-18H |
Clave InChI |
PMBOKYGWMQNFJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=N2)N=NN(C3=CC=CC=C3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


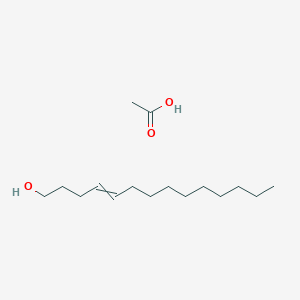
sulfanium bromide](/img/structure/B14632837.png)
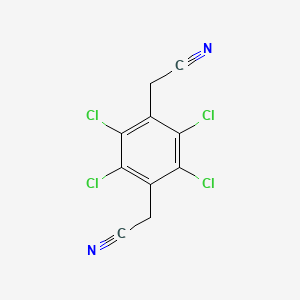
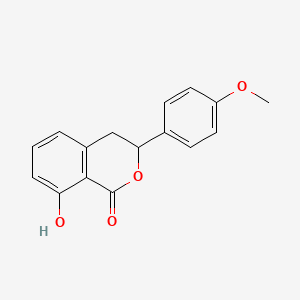
![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
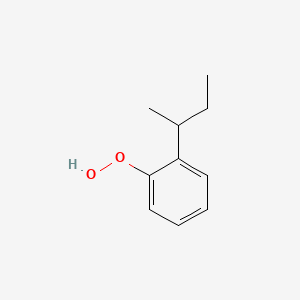
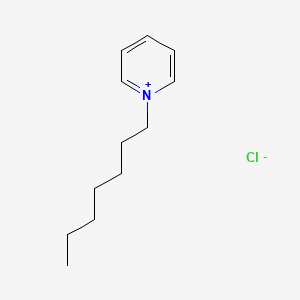
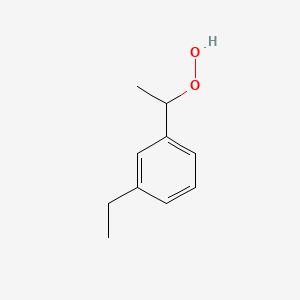
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)
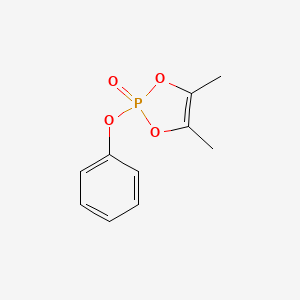
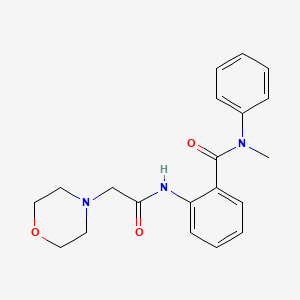

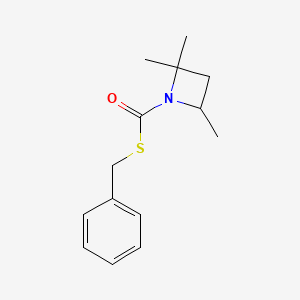
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
